molecular formula C17H17NO4 B3079736 Methyl 2-(benzyloxy)-4-acetamidobenzoate CAS No. 107351-59-7

Methyl 2-(benzyloxy)-4-acetamidobenzoate

Cat. No.: B3079736
CAS No.: 107351-59-7
M. Wt: 299.32 g/mol
InChI Key: REQLXKKARPVZKC-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4-acetamidobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an acetamido group attached to a benzoate core

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It may involve interactions with its targets that lead to changes at the molecular level . These changes could potentially alter the function of the target, leading to the observed effects of the compound. More research is needed to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry . The compound may also be involved in the deesterification of sulfonylurea herbicides .

Pharmacokinetics

Similar compounds have been found to be marginally stable in water, which could affect their bioavailability

Result of Action

Based on its potential involvement in the suzuki–miyaura coupling reaction, it may play a role in the formation of carbon-carbon bonds . This could potentially lead to changes in the structure and function of molecules in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of Methyl 2-(benzyloxy)-4-acetamidobenzoate . For instance, the rate of hydrolysis of similar compounds has been found to be considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-4-acetamidobenzoate typically involves the esterification of 2-(benzyloxy)-4-acetamidobenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-(benzyloxy)-4-acetamidobenzoate has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-4-nitrobenzoate: Similar structure but with a nitro group instead of an acetamido group.

    Methyl 2-(benzyloxy)-4-hydroxybenzoate: Contains a hydroxy group instead of an acetamido group.

    Methyl 2-(benzyloxy)-4-methylbenzoate: Features a methyl group in place of the acetamido group.

Uniqueness: Methyl 2-(benzyloxy)-4-acetamidobenzoate is unique due to the presence of both benzyloxy and acetamido groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-acetamido-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-14-8-9-15(17(20)21-2)16(10-14)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQLXKKARPVZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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